3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid
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Overview
Description
3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methylhydrazine, followed by cyclization using a suitable acid catalyst . The reaction conditions often require refluxing in a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 3-oxo-1-methyl-1H-indazole-6-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-methyl-1H-indazole-6-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-indazole-3-carboxylic acid
- 3-Methyl-1H-indazole-6-carboxylic acid
- 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
Uniqueness
3-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid is unique due to the presence of both a hydroxyl and a carboxylic acid group on the indazole ring. This dual functionality allows for diverse chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-methyl-3-oxo-2H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-11-7-4-5(9(13)14)2-3-6(7)8(12)10-11/h2-4H,1H3,(H,10,12)(H,13,14) |
InChI Key |
CSXKIWWHHZSFHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)O)C(=O)N1 |
Origin of Product |
United States |
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